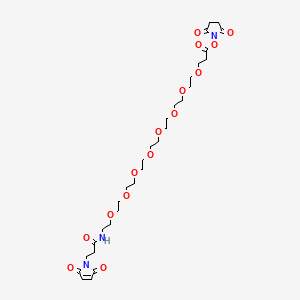

Mal-amido-PEG8-NHS ester

Overview

Description

Mal-amido-PEG8-NHS ester is a polyethylene glycol-based linker that contains a maleimide group and an N-hydroxysuccinimide ester group. This compound is widely used in bioconjugation and drug delivery systems due to its ability to form stable covalent bonds with primary amines and thiol groups. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, making it a versatile tool in various scientific applications .

Mechanism of Action

Target of Action

The primary targets of Mal-amido-PEG8-NHS are proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is designed to interact with these targets, specifically with their primary amines (-NH2) and thiol groups (-SH) .

Mode of Action

Mal-amido-PEG8-NHS operates through a two-step process. First, the NHS ester group of the compound reacts with the primary amines (-NH2) of the target molecules . This reaction forms a stable amide bond . In the second step, the maleimide group of the compound reacts with a thiol group (-SH) to form a covalent bond . This dual reactivity allows the compound to connect biomolecules with a thiol to those with an amine .

Biochemical Pathways

Mal-amido-PEG8-NHS is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The compound’shydrophilic PEG spacer is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of Mal-amido-PEG8-NHS is the formation of a covalent bond between the target biomolecule with a thiol and the molecule with an amine . This enables the connection of two different biomolecules, which can be useful in various research and therapeutic applications .

Action Environment

The action of Mal-amido-PEG8-NHS is influenced by the pH of the environment. The maleimide group reacts readily with free thiol groups at pH 6.5~7.5, while NHS reacts with primary amine groups at pH 710 . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of the environment.

Biochemical Analysis

Biochemical Properties

Mal-amido-PEG8-NHS plays a significant role in biochemical reactions. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol .

Cellular Effects

The effects of Mal-amido-PEG8-NHS on various types of cells and cellular processes are primarily due to its ability to form covalent bonds with biomolecules. By linking biomolecules together, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Mal-amido-PEG8-NHS involves its interaction with biomolecules. The NHS ester group reacts with primary amines, forming a stable, irreversible amide bond . The maleimide group reacts with a thiol group to form a covalent bond . These binding interactions can lead to changes in gene expression, enzyme inhibition or activation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-amido-PEG8-NHS ester typically involves the reaction of a polyethylene glycol derivative with a maleimide group and an N-hydroxysuccinimide ester. The process generally includes the following steps:

Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with a suitable activating agent such as succinic anhydride to introduce carboxyl groups.

Formation of Maleimide Group: The activated polyethylene glycol is then reacted with maleic anhydride to introduce the maleimide group.

Introduction of N-hydroxysuccinimide Ester: Finally, the maleimide-activated polyethylene glycol is reacted with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide to form the N-hydroxysuccinimide ester

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation: Large quantities of polyethylene glycol are activated using succinic anhydride.

Continuous Flow Reactors: The activated polyethylene glycol is processed in continuous flow reactors to introduce the maleimide group.

Automated Coupling: Automated systems are used to couple the maleimide-activated polyethylene glycol with N-hydroxysuccinimide, ensuring high yield and purity

Chemical Reactions Analysis

Types of Reactions

Mal-amido-PEG8-NHS ester undergoes several types of chemical reactions, including:

Substitution Reactions: The N-hydroxysuccinimide ester group reacts readily with primary amines to form stable amide bonds.

Addition Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds

Common Reagents and Conditions

Primary Amines: React with the N-hydroxysuccinimide ester group under mild conditions (pH 7-9) to form amide bonds.

Thiol Groups: React with the maleimide group under neutral to slightly basic conditions to form thioether bonds

Major Products

Amide Bonds: Formed from the reaction with primary amines.

Thioether Bonds: Formed from the reaction with thiol groups

Scientific Research Applications

Mal-amido-PEG8-NHS ester has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

Biology: Employed in the conjugation of proteins, peptides, and oligonucleotides for various biological assays.

Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

Industry: Applied in the development of advanced materials and coatings .

Comparison with Similar Compounds

Similar Compounds

Mal-PEG4-NHS ester: Contains a shorter polyethylene glycol spacer, resulting in lower solubility in aqueous media.

Mal-PEG12-NHS ester: Contains a longer polyethylene glycol spacer, providing higher solubility but potentially lower reactivity.

Mal-PEG8-NHS ester: Similar structure but lacks the amido group, affecting its reactivity and stability .

Uniqueness

Mal-amido-PEG8-NHS ester is unique due to its balanced polyethylene glycol spacer length, which provides optimal solubility and reactivity. The presence of both maleimide and N-hydroxysuccinimide ester groups allows for versatile bioconjugation applications, making it a valuable tool in various scientific fields .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H47N3O15/c34-25(5-8-32-26(35)1-2-27(32)36)31-7-10-41-12-14-43-16-18-45-20-22-47-24-23-46-21-19-44-17-15-42-13-11-40-9-6-30(39)48-33-28(37)3-4-29(33)38/h1-2H,3-24H2,(H,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPWCXBUZLEBDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H47N3O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

689.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756525-93-6 | |

| Record name | 1-Maleinimido-3-oxo-7,10,13,16,19,22,25,28-octaoxa-4-azahentriacontan-31-oic acid succinimidyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.